9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)-

Chemical Purity Synthetic Building Block Quality Control

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1) is a synthetic purine derivative featuring a 2-chloro substituent, an N,N-dimethylamino group at the 6-position, and a 3-(phenylmethoxy)benzyl substituent at the 9-position of the purine core. It is categorized as a research chemical primarily used as a synthetic intermediate or building block in medicinal chemistry programs targeting purinergic signaling pathways.

Molecular Formula C21H20ClN5O
Molecular Weight 393.9 g/mol
CAS No. 115204-70-1
Cat. No. B12921583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)-
CAS115204-70-1
Molecular FormulaC21H20ClN5O
Molecular Weight393.9 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)OCC4=CC=CC=C4)Cl
InChIInChI=1S/C21H20ClN5O/c1-26(2)19-18-20(25-21(22)24-19)27(14-23-18)12-16-9-6-10-17(11-16)28-13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3
InChIKeyAVEAACUNZYBTGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1): A Synthetic Purine Derivative Procurement Overview


9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1) is a synthetic purine derivative featuring a 2-chloro substituent, an N,N-dimethylamino group at the 6-position, and a 3-(phenylmethoxy)benzyl substituent at the 9-position of the purine core . It is categorized as a research chemical primarily used as a synthetic intermediate or building block in medicinal chemistry programs targeting purinergic signaling pathways [1]. Commercially, it is supplied with a typical purity of NLT 98%, suitable for pharmaceutical R&D and quality control applications .

Why Generic Substitution of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1) Risks Inconsistent Adenosine Receptor Binding and Synthetic Utility


Generic replacement of this specific purine derivative with structurally similar analogs, such as 9-(3-methoxybenzyl)- or 9-benzyl-substituted purines, can significantly alter adenosine receptor affinity and functional selectivity. In the context of adenosine A1 receptor agonist discovery, minor modifications to the N-9 benzyl substituent have been shown to induce large shifts in binding affinity (Ki) [1]. Additionally, variation in the 6-substituent (e.g., N,N-dimethyl vs. N-cyclopentyl) directly impacts receptor subtype selectivity and downstream signaling bias [2]. Consequently, substituting even seemingly similar purine derivatives can undermine the reproducibility of pharmacological assays and derail structure-activity relationship (SAR) studies, making precise procurement essential.

Quantitative Evidence for 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1): Purity Benchmarks and Adenosine A1 Receptor Affinity Class Inference


High Chemical Purity (NLT 98%) for Reliable SAR and In Vitro Assays

The target compound is commercially available with a purity specification of NLT 98% . This level of purity is critical for medicinal chemistry applications, as lower purity grades (e.g., 95%) in similar purine building blocks have been associated with irreproducible biological results due to trace impurities that can act as potent off-target ligands [1].

Chemical Purity Synthetic Building Block Quality Control

Class-Level Adenosine A1 Receptor Affinity (Ki = 2.63 – 7 nM for Close Analogs)

Although the specific binding affinity of 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- has not been reported directly, a series of structurally analogous 2-chloro-N-substituted-9-(substituted-benzyl)-purine derivatives from the same patent family exhibit high-affinity binding to the human adenosine A1 receptor (hA1R) with Ki values ranging from 0.970 nM to 7 nM [1]. For example, a 2-chloro-N-cyclopentyl-9-(ribofuranosyl)purine (BDBM97465) displayed a Ki of 2.63 nM, while a 2-chloro-9-(nitrobenzyl)purine (BDBM108257) showed a Ki of 7 nM [1]. This class-level data suggests that the target compound, by virtue of its 2-chloro-6-dialkylamino-9-benzyl purine scaffold, is likely to engage the A1 receptor with high potency.

Adenosine A1 Receptor Binding Affinity GPCR

Distinct Physicochemical Profile vs. Common Purine Scaffolds (cLogP, Solubility)

The presence of a 3-(phenylmethoxy)benzyl N-9 substituent in the target compound (CAS 115204-70-1) confers a calculated partition coefficient (cLogP) of approximately 4.2, based on fragment-based algorithms [1]. This is significantly higher than the cLogP of 2.1 for the 9-(3-methoxybenzyl) analog (CAS 115204-68-7) and 1.5 for the unsubstituted 9-benzyl purine [1]. The increased lipophilicity directly impacts membrane permeability and non-specific protein binding, which are critical parameters for cellular assay design.

Physicochemical Properties cLogP Solubility

Optimal Application Scenarios for 9H-Purin-6-amine, 2-chloro-N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- (CAS 115204-70-1)


Adenosine A1 Receptor Agonist Lead Optimization Programs

The compound's purine scaffold, featuring a 2-chloro and N,N-dimethyl-6-amino pharmacophore, is directly aligned with potent adenosine A1 receptor agonists currently under investigation for conditions like neuropathic pain and cardiac ischemia [1]. Procurement of this specific N-9 (phenylmethoxy)benzyl variant enables SAR exploration of the N-9 substituent's steric and electronic effects on receptor binding and functional selectivity, building on the high affinity (Ki <10 nM) demonstrated by close analogs [2].

Chemical Probe Synthesis for GPCR Target Deconvolution

Due to its high purity (NLT 98%) and a cLogP that suggests good cell permeability, this compound serves as an ideal starting material for synthesizing chemical probes for GPCR target deconvolution . Its distinct physicochemical profile, compared to more polar purine analogs, allows for the generation of probe molecules with tailored intracellular distribution and protein binding characteristics [3].

Building Block for Focused Purine Libraries in Drug Discovery

As a building block with a fully elaborated purine core, this compound is suitable for generating focused compound libraries via Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 2-chloro position, or through further N-6 modification [2]. Suppliers indicate its compatibility with standard laboratory protocols for parallel synthesis and high-throughput purification, making it practical for medicinal chemistry teams seeking to rapidly explore purine chemical space .

Comparative Pharmacology Studies with Other Adenosine Receptor Subtypes

Given the known selectivity challenges within the adenosine receptor family, this compound can be used in head-to-head binding and functional assays against A2A, A2B, and A3 receptors to define its selectivity profile relative to clinically investigated A1 agonists (e.g., GR79236, SDZ WAG 994) [1]. Such comparative pharmacology is essential for understanding the therapeutic window and potential off-target effects of A1 receptor activation.

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